molecular formula C16H13ClO3 B1327963 3-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898779-21-0

3-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B1327963
CAS No.: 898779-21-0
M. Wt: 288.72 g/mol
InChI Key: QCTUYKBYQIKPAJ-UHFFFAOYSA-N
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Description

3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C16H13ClO3 and a molecular weight of 288.72 g/mol. This compound has garnered significant attention in research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3-chlorobenzophenone with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzophenone: Shares a similar structure but lacks the 1,3-dioxolan-2-YL group.

    3-(1,3-Dioxolan-2-YL)benzophenone: Similar but without the chlorine atom.

Uniqueness

3-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both the chlorine atom and the 1,3-dioxolan-2-YL group, which confer distinct chemical and physical properties. These features make it particularly useful in specific research and industrial applications.

Properties

IUPAC Name

(3-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTUYKBYQIKPAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645059
Record name (3-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-21-0
Record name Methanone, (3-chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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